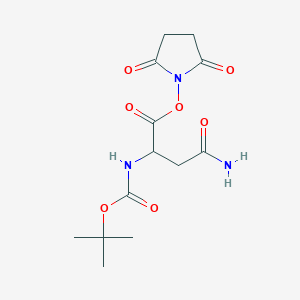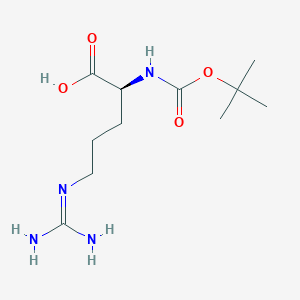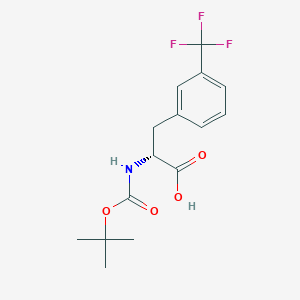
Boc-3-(trifluoromethyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-(trifluoromethyl)-D-phenylalanine is a type of unnatural amino acid . It is also known as (S)-3-(3,4-Bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid . The molecular formula of this compound is C15H18F3NO4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C15H18F3NO4 . The compound has a molecular weight of 333.3 .Physical And Chemical Properties Analysis
This compound is a powder or solid form . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 333.3 .Aplicaciones Científicas De Investigación
Photocatalysts: A Review
Bismuth oxychloride (BOC)-based materials are explored for various applications, including healthcare and photocatalysis. Strategies to enhance BOC's photocatalytic performance involve modification techniques to improve visible light absorption and utilization, indicating a focus on materials science for environmental and health applications (Ni et al., 2016).
Electrochemical Detection of Amino Acids
Research on developing electrochemical sensors and biosensors for amino acids like phenylalanine highlights interdisciplinary efforts in chemistry, biochemistry, and bioengineering. This work aims to create efficient devices for quality control of medicines and monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).
Drug Delivery Systems in Cancer Therapy
Boron neutron capture therapy (BNCT), a cancer treatment method, employs borono-phenylalanine (BPA) and focuses on the selective delivery of boron atoms to cancer cells. This highlights the application of specific amino acids and their derivatives in targeted cancer therapy (Yanagië et al., 2008).
Phenylketonuria (PKU) Research
Studies on PKU, a genetic disorder affecting amino acid metabolism, discuss treatment strategies and the pathogenesis of cognitive dysfunction associated with elevated blood phenylalanine levels. This includes exploring the effects on cerebral metabolism and cognitive function, offering insight into the medical applications of amino acid research (de Groot et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160845 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82317-82-6 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

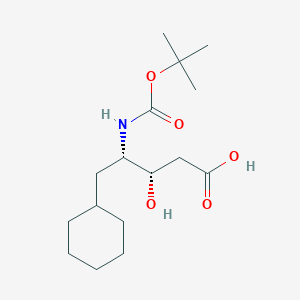

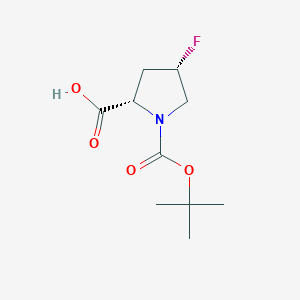
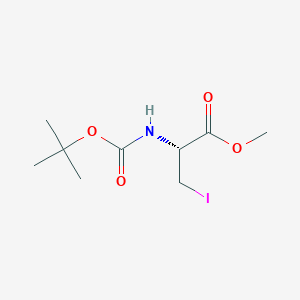
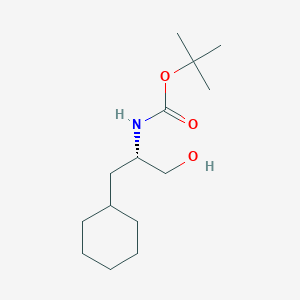
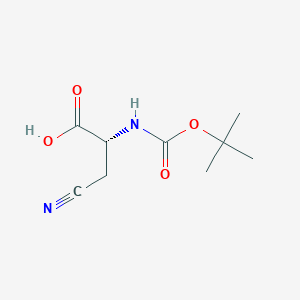
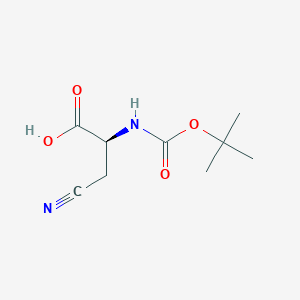
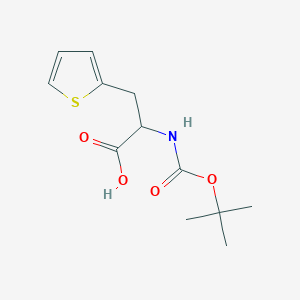

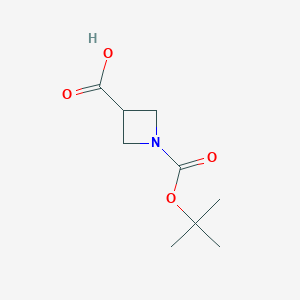
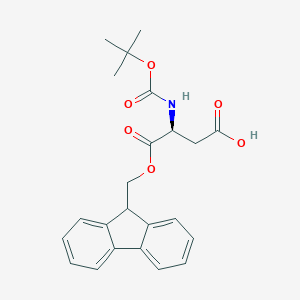
![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)
